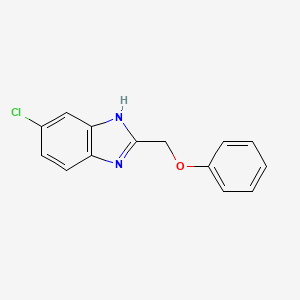

![molecular formula C18H27N3O4 B5603999 5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-heterocyclic compounds, including those related to the structure of 5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide, often involves the use of chiral sulfinamides as key intermediates. These chiral auxiliaries are crucial for achieving stereoselectivity in the synthesis of amines and their derivatives. Tert-Butanesulfinamide, in particular, has been extensively used for asymmetric N-heterocycle synthesis via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in natural products and therapeutic compounds (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of furan derivatives, including furan-carboxamide analogs, plays a critical role in their chemical and biological properties. The structure-studies have highlighted synthetic pathways, chemical reactivity, and the synthesis of heterocycles and their reactions, underlining the versatility and biological significance of furan-carboxamides in medicinal chemistry and drug design (Monier et al., 2018).

Chemical Reactions and Properties

Furan derivatives exhibit a wide range of chemical reactions due to their unique structural features, enabling the synthesis of biologically active compounds. These reactions are often utilized to generate a variety of bioactive heterocyclic compounds, serving as fundamental components in both natural and synthetic drugs. The reactivity of enaminones with nitrogen-based nucleophiles is a prime example, leading to the formation of bioactive azoles, azines, and their fused systems, highlighting the significance of these compounds in the development of pharmaceuticals (Farghaly et al., 2023).

科学的研究の応用

Discovery of Glucagon Receptor Antagonists

A novel series of spiroimidazolone-based antagonists of the human glucagon receptor (hGCGR) has been developed, leading to the discovery of potent hGCGR antagonists with exceptional selectivity. These compounds, including derivatives with similar structural motifs to the queried compound, have been shown to lower glucose levels in animal models, suggesting potential applications in diabetes research and therapy (Demong et al., 2014).

Conformational Analysis of Pseudopeptides

Research on spirolactams as conformationally restricted pseudopeptides has provided insights into their synthesis and conformational properties. These compounds serve as constrained surrogates for dipeptides, demonstrating the versatility of spiro compounds in mimicking peptide structures and potentially influencing peptide-protein interactions (Fernandez et al., 2002).

Cycloaddition Reactions

Studies on the [3+2] cycloaddition reactions of methylenelactams with nitrones have led to the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions highlight the compound's potential utility in organic synthesis, particularly in constructing complex spirocyclic frameworks (Chiaroni et al., 2000).

特性

IUPAC Name |

5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-17(2,3)14-12(9-13(24-14)15(19)22)10-21-7-5-18(6-8-21)11-20(4)16(23)25-18/h9H,5-8,10-11H2,1-4H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNLALQFANHTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2CCC3(CC2)CN(C(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)

![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)

![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)